Stereochemical Purity: L-Enantiomer vs. D-Enantiomer for Methotrexate Synthesis
The target compound is the L-glutamate derivative (CAS 2378-95-2), which is the naturally occurring and biologically relevant enantiomer for antifolate drug synthesis. The D-enantiomer (CAS 51865-66-8), while chemically similar, represents a distinct impurity (Methotrexate Impurity 2) and would lead to a diastereomeric product if used in subsequent synthetic steps, potentially altering biological activity and necessitating additional purification steps .
| Evidence Dimension | Stereochemical Configuration |
|---|---|
| Target Compound Data | L-glutamate (S-configuration at C2), CAS 2378-95-2 |
| Comparator Or Baseline | D-glutamate (R-configuration at C2), CAS 51865-66-8 |
| Quantified Difference | Enantiomeric; distinct optical rotation values (not reported in open sources but expected to be opposite in sign and magnitude) |
| Conditions | Chiral purity is a critical quality attribute for pharmaceutical intermediates |
Why This Matters
Procurement of the correct L-enantiomer is essential for maintaining stereochemical integrity and avoiding the introduction of diastereomeric impurities in the final methotrexate API, which can have different pharmacological and toxicological profiles.
